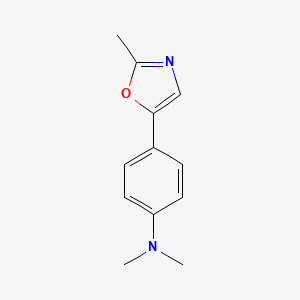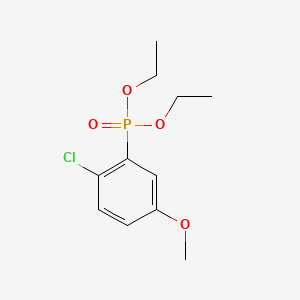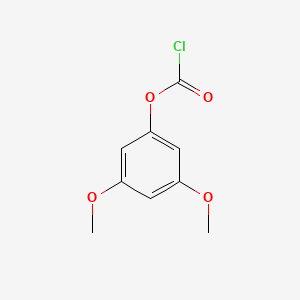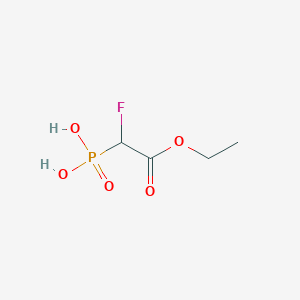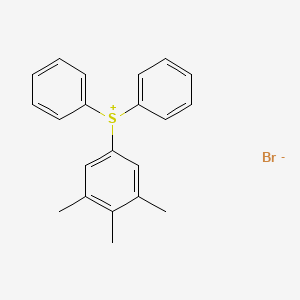
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide is a sulfonium salt with the molecular formula C21H21BrS. This compound is known for its unique structural properties and is used in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide typically involves the reaction of diphenyl sulfide with 3,4,5-trimethylphenyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide involves its interaction with molecular targets such as enzymes and proteins. The sulfonium group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate
- Diphenyl(2,4,6-trimethylphenyl)sulfonium Bromide
Uniqueness
Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other sulfonium salts with different substitution patterns .
Eigenschaften
Molekularformel |
C21H21BrS |
|---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
diphenyl-(3,4,5-trimethylphenyl)sulfanium;bromide |
InChI |
InChI=1S/C21H21S.BrH/c1-16-14-21(15-17(2)18(16)3)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-15H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XMNKPVRYIOSYRZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


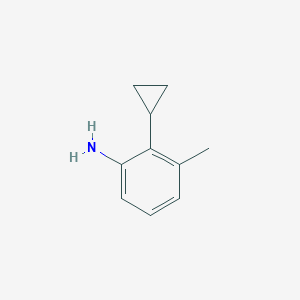
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)

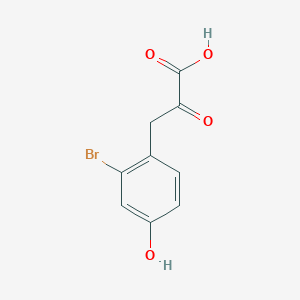
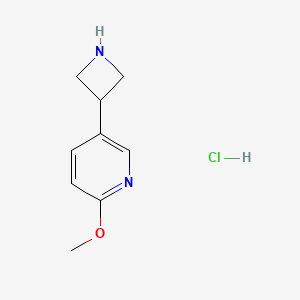


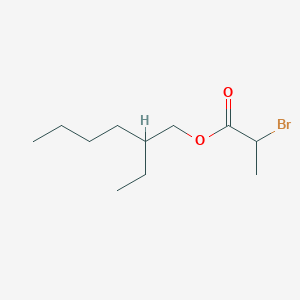
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
